molecular formula C11H12O3 B11755952 8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B11755952
M. Wt: 192.21 g/mol
InChI Key: GBLXHCODPMOMTB-UHFFFAOYSA-N
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Description

8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and have been studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxyacetophenone with methyl iodide in the presence of a base can yield the desired benzoxepine structure. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methyl group can be substituted with other functional groups to create novel compounds with potentially enhanced properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a hydroxylated or alkylated product.

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Lacks the hydroxyl group, which may affect its biological activity.

    8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Lacks the methyl group, potentially altering its chemical properties and reactivity.

    8-Hydroxy-9-methylbenzo[b]oxepin-5(2H)-one: Similar structure but with different substitution patterns, leading to varied biological activities.

Uniqueness

8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-hydroxy-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C11H12O3/c1-7-9(12)5-4-8-10(13)3-2-6-14-11(7)8/h4-5,12H,2-3,6H2,1H3

InChI Key

GBLXHCODPMOMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCCC2=O)O

Origin of Product

United States

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